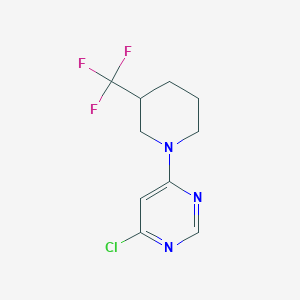

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-8-4-9(16-6-15-8)17-3-1-2-7(5-17)10(12,13)14/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKQCZLRXJOLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through various methods, including the Biginelli reaction or cyclization of appropriate precursors.

Substitution Reactions: The chloro group is introduced at the 4-position of the pyrimidine ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Piperidine Ring Introduction: The trifluoromethyl-substituted piperidine ring is then attached to the 6-position of the pyrimidine ring through nucleophilic substitution reactions. This step often involves the use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to enhance efficiency and control.

Purification Techniques: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The piperidine ring may contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents on the pyrimidine core or the piperidine/piperazine ring. Below is a comparative analysis:

Key Observations :

Key Observations :

Physicochemical Properties

- Lipophilicity: The CF₃ group increases logP (e.g., target compound vs.

- Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8 for the second amine), affecting ionization and solubility at physiological pH .

Biological Activity

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The compound features a pyrimidine ring substituted with:

- A chlorine atom at the 4-position.

- A trifluoromethylpiperidine moiety at the 6-position.

These substitutions enhance its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. The trifluoromethyl group is particularly significant as it has been shown to improve the potency and selectivity of compounds in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobic interactions with target proteins, while the piperidine ring may enhance binding affinity through hydrogen bonding and van der Waals forces .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties , particularly against various strains of bacteria and fungi. The mechanism involves inhibiting key enzymes necessary for microbial growth, similar to other compounds in its class .

Anticancer Potential

Studies have suggested that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Its structural analogs have been shown to exhibit significant activity against cancer cell lines, indicating potential use in cancer therapy .

CNS Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Its piperidine component is known to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(piperidin-1-yl)pyrimidine | Lacks trifluoromethyl group | Lower lipophilicity; different activity profile |

| 2,4-Dichloropyrimidine | Two chlorine substituents | More reactive; varied biological effects |

| 4-Chloro-2-methylpyrimidine | Methyl group at 2-position | Alters electronic properties; different reactivity |

This table illustrates how the presence of the trifluoromethyl group in this compound enhances its potential biological activity compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

In a study assessing various pyrimidine derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several known antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through caspase activation. The results indicated an IC50 value significantly lower than that of traditional chemotherapeutics, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where the chlorine atom on the pyrimidine ring reacts with 3-(trifluoromethyl)piperidine. Key parameters include temperature control (70–90°C), use of polar aprotic solvents (e.g., DMF or DMSO), and catalysts like K₂CO₃. Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) or microwave-assisted synthesis to reduce reaction time .

- Challenges : Competing side reactions (e.g., hydrolysis of the chloropyrimidine moiety) can occur; inert atmospheres (N₂/Ar) and anhydrous conditions mitigate this .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

- Methodology :

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) shows a singlet at ~δ 120–125 ppm in ¹³C NMR. Piperidine protons appear as multiplet signals between δ 1.5–3.5 ppm .

- FTIR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 306 [M+H]⁺ with fragments corresponding to loss of Cl (Δ m/z 35) .

Q. What chromatographic methods are recommended for assessing purity and stability under varying pH/temperature?

- Methodology :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm. Retention time typically ~8–10 minutes .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions (pH 3) may hydrolyze the piperidine-pyrimidine bond .

Advanced Research Questions

Q. How does the trifluoromethyl-piperidine moiety influence the compound’s pharmacokinetic properties, such as plasma protein binding or metabolic stability?

- Methodology :

- Plasma Protein Binding : Equilibrium dialysis using human serum albumin (HSA); measure unbound fraction via LC-MS. The -CF₃ group enhances lipophilicity (logP ~2.8), increasing HSA binding .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion. The piperidine ring may undergo CYP3A4-mediated oxidation, but -CF₃ groups often resist metabolism .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- In Vitro-In Vivo Correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability limitations (e.g., poor solubility). Adjust dosing regimens based on plasma AUC ratios .

- Target Engagement Studies : Employ PET imaging with radiolabeled analogs to verify target binding in vivo .

Q. How can molecular docking predict the compound’s binding affinity to enzymes like kinases or phosphodiesterases?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite. The pyrimidine core often occupies ATP-binding pockets in kinases, while the piperidine moiety interacts with hydrophobic residues. Validate with MD simulations (100 ns trajectories) to assess binding stability .

- Key Interactions : Hydrogen bonds between pyrimidine N-atoms and kinase catalytic lysine; -CF₃ enhances van der Waals interactions .

Q. What experimental designs minimize variability in cytotoxicity assays (e.g., MTT) for this compound?

- Methodology :

- Cell Line Selection : Use >3 cell lines (e.g., HEK293, HepG2) with matched controls. Pre-treat cells with P-gp inhibitors (e.g., verapamil) if efflux is suspected .

- Data Normalization : Express IC₅₀ values relative to internal standards (e.g., doxorubicin) and use nonlinear regression models (GraphPad Prism) for dose-response curves .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Collect halogenated waste separately; neutralize with 10% NaOH before disposal .

Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and DFT-optimized structures?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.